molecular formula C16H13FN6O B286750 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile

5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile

Katalognummer B286750
Molekulargewicht: 324.31 g/mol
InChI-Schlüssel: BSUBUJATMCZFAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile, also known as PF-06282999, is a small molecule inhibitor that has shown promising results in preclinical studies. It is being developed as a potential treatment for various types of cancer, including solid tumors and hematological malignancies.

Wirkmechanismus

5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile is a selective inhibitor of the cyclin-dependent kinase 4/6 (CDK4/6) pathway, which plays a critical role in cell cycle progression. By inhibiting CDK4/6, 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile prevents cancer cells from progressing through the cell cycle and dividing. This results in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile has also been shown to have other biochemical and physiological effects. For example, 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile has been shown to reduce the levels of inflammatory cytokines in preclinical models of rheumatoid arthritis. Furthermore, 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile has been shown to improve glucose tolerance and insulin sensitivity in preclinical models of type 2 diabetes.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile for lab experiments is its high selectivity for CDK4/6. This allows researchers to specifically target this pathway without affecting other cellular processes. Additionally, 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile has demonstrated good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile is its potential for off-target effects, which could limit its clinical utility.

Zukünftige Richtungen

There are several future directions for the development of 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile. One potential direction is the development of combination therapies that include 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile and other anti-cancer agents. Another direction is the investigation of 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile in other disease areas, such as rheumatoid arthritis and type 2 diabetes. Additionally, further preclinical studies are needed to better understand the potential off-target effects of 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile and to optimize its dosing and administration.

Synthesemethoden

The synthesis of 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile involves a series of chemical reactions that result in the formation of the final compound. The process starts with the synthesis of 2-methyl-4-pyrimidinylamine, which is then reacted with 6-(2-fluorophenoxy)-2-methylpyrimidine-4-carboxylic acid to form the intermediate compound. This intermediate is then reacted with 3-methyl-1H-pyrazole-4-carbonitrile to form the final product, 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile.

Wissenschaftliche Forschungsanwendungen

5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile has been extensively studied in preclinical models of various types of cancer, including breast cancer, lung cancer, and leukemia. In these studies, 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. Furthermore, 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile has demonstrated synergistic effects when used in combination with other anti-cancer agents, such as chemotherapy and targeted therapies.

Eigenschaften

Molekularformel

C16H13FN6O

Molekulargewicht

324.31 g/mol

IUPAC-Name

5-amino-1-[6-(2-fluorophenoxy)-2-methylpyrimidin-4-yl]-3-methylpyrazole-4-carbonitrile

InChI

InChI=1S/C16H13FN6O/c1-9-11(8-18)16(19)23(22-9)14-7-15(21-10(2)20-14)24-13-6-4-3-5-12(13)17/h3-7H,19H2,1-2H3

InChI-Schlüssel

BSUBUJATMCZFAA-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1C#N)N)C2=CC(=NC(=N2)C)OC3=CC=CC=C3F

Kanonische SMILES

CC1=NN(C(=C1C#N)N)C2=CC(=NC(=N2)C)OC3=CC=CC=C3F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.